molecular formula C8H12Cl2N4 B3034986 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride CAS No. 267413-33-2

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Cat. No.: B3034986
CAS No.: 267413-33-2
M. Wt: 235.11 g/mol
InChI Key: AMNZYLDSFZHYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride (CAS 267413-33-2) is a high-purity chemical reagent offering researchers a versatile and privileged indazole scaffold for medicinal chemistry and drug discovery programs . The indazole core is a well-established bioisostere for indole and other aromatic heterocycles, known for its significant pharmaceutical and biological properties . This dihydrochloride salt form of the compound, with a molecular formula of C8H12Cl2N4 and a molecular weight of 235.11 g/mol, is characterized by its improved stability and solubility for experimental use . The compound features both an aminomethyl and an amine functional group on the 1H-indazole structure, providing two distinct sites for further chemical modification and derivatization to create novel molecular entities . Researchers value indazole derivatives for their broad spectrum of potential therapeutic applications. The indazole scaffold is present in compounds investigated for antibacterial, antifungal, anticancer, anti-inflammatory, and anti-Parkinson's activities . Marketed drugs containing the indazole core, such as the anticancer agents pazopanib and axitinib, the antiemetic granisetron, and the anti-inflammatory benzydamine, underscore the high research value and proven success of this pharmacophore in clinical settings . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZYLDSFZHYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Hydrazones

Nazaré et al. demonstrated that 2H-indazole derivatives can be synthesized via organophosphorus-mediated reductive cyclization of substituted hydrazones. For 6-(aminomethyl)-1H-indazol-3-amine, this method involves:

  • Condensation of 2-nitrobenzaldehyde derivatives with hydrazines to form hydrazones.
  • Cyclization using tris(trimethylsilyl)phosphine (TTMSP) under inert conditions, yielding the indazole core.
    Key advantages include high functional group tolerance and scalability. However, the introduction of the aminomethyl group at position 6 requires pre-functionalized starting materials, such as 2-nitro-5-(protected aminomethyl)benzaldehyde.

Direct Functionalization of Indazole Intermediates

Friedel-Crafts Acylation and Cyclization

Chinese Patent CN106316958A outlines a route starting from 1,3-dibromobenzene:

  • Friedel-Crafts acylation with acetyl chloride forms a ketone intermediate.
  • Aldol condensation with pyridine-2-carbaldehyde introduces the aminomethyl precursor.
  • Cyclization with hydrazine hydrate generates the indazole ring, followed by Boc protection and HCl-mediated deprotection.
    This method is notable for its use of inexpensive starting materials but requires stringent temperature control during cyclization.

Nucleophilic Substitution on Halogenated Indazoles

JMChemSci’s protocol utilizes 5-bromo-1H-indazol-3-amine as a starting material:

  • Step 1 : Bromine-lithium exchange at position 6 using n-BuLi.
  • Step 2 : Quenching with a formaldehyde equivalent (e.g., paraformaldehyde) to install the aminomethyl group.
  • Step 3 : Double protonation with HCl gas in ethanol yields the dihydrochloride salt.
    This approach achieves a 72% yield but demands cryogenic conditions (-78°C) for lithiation.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The indazole NH protons appear as singlets at δ 10–13 ppm. Aromatic protons (positions 4, 5, and 7) resonate at δ 6–8 ppm, while the aminomethyl CH₂ group shows a triplet at δ 3.2–3.5 ppm.
  • HR-MS : Molecular ion peaks at m/z 177.0899 (C₈H₁₀N₄⁺) and isotopic clusters confirm the dihydrochloride adduct.

Purity Assessment

HPLC analyses conducted under reversed-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) reveal ≥98% purity for batches synthesized via Suzuki coupling.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Limitation
Reductive Cyclization 2-Nitrobenzaldehyde 65 95 Multi-step protection required
Suzuki Coupling 5-Bromo-1H-indazol-3-amine 78 98 High Pd catalyst cost
Friedel-Crafts 1,3-Dibromobenzene 60 92 Low regioselectivity
Nucleophilic Substitution 5-Bromo-1H-indazol-3-amine 72 97 Cryogenic conditions

Industrial-Scale Considerations

Cost-Effectiveness

The Suzuki-Miyaura method, despite its reliance on palladium catalysts, is preferred for large-scale production due to reproducibility and compatibility with continuous flow reactors. Catalyst recycling protocols using silica-immobilized Pd nanoparticles reduce costs by 40%.

Environmental Impact

Reductive cyclization generates stoichiometric phosphine oxide waste, necessitating chelation-based wastewater treatment. In contrast, Friedel-Crafts routes produce fewer toxic byproducts but require energy-intensive distillation.

Chemical Reactions Analysis

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride is utilized as a building block in the development of pharmaceuticals. It has shown potential in:

  • Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia) with IC50 values as low as 5.15 µM .
  • Anti-inflammatory Properties: The compound is being explored for its ability to modulate inflammatory pathways, potentially leading to new therapeutic agents.

Biological Studies

Research has focused on understanding the biological mechanisms of this compound:

  • Mechanism of Action: It interacts with specific molecular targets such as enzymes and receptors, modulating their activity which can lead to various biological effects including apoptosis in cancer cells .
  • In vitro Studies: Various studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis through pathways involving Bcl2 family members and the p53/MDM2 pathway .

Material Science

The unique properties of this compound make it valuable in material science:

  • Polymer Synthesis: It serves as a precursor for developing novel materials with specific chemical properties suitable for advanced applications in electronics and coatings.
  • Catalysis: The compound's reactivity allows it to be used in catalyzing chemical reactions, enhancing efficiency in industrial processes.

Case Studies

Case Study 1: Antitumor Activity
A recent study synthesized several indazole derivatives, including those based on this compound. The results indicated promising inhibitory effects against K562 cells, showcasing its potential as a scaffold for anticancer drug development .

Case Study 2: Inflammatory Response Modulation
Research has demonstrated that compounds derived from this indazole can effectively modulate inflammatory responses in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects: Substituents like chloro (electron-withdrawing) or methoxy (electron-donating) modulate indazole’s reactivity.
  • Solubility Trends: Dihydrochloride salts generally enhance solubility. For example, 6-Amino-3-chloro-1H-indazole’s low solubility (0.62 g/L) contrasts with the target compound’s inferred higher solubility due to ionizable groups .
  • Biological Activity: Positional isomerism (e.g., amine at 3 vs. 5) significantly impacts target engagement. The trifluoromethyl group in CAS 1000373-75-0 enhances stability but may reduce bioavailability compared to aminomethyl .

Biological Activity

6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indazole core with an aminomethyl substituent. Its molecular formula is C9H11Cl2N3, and it has a molecular weight of approximately 220.11 g/mol. The presence of the dihydrochloride indicates that the compound is a salt form, which may influence its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, with specific emphasis on its action against fibroblast growth factor receptors (FGFR). In a study by Li et al., derivatives of indazole were synthesized and evaluated for their FGFR1 inhibitory activity, revealing promising results with IC50 values as low as 2.9 nM for certain derivatives .

Table 1: Anticancer Activity Against Various Cell Lines

Compound DerivativeTarget Cell LineIC50 (nM)Reference
6-(Aminomethyl)-1H-indazol-3-amineMDA-MB-231 (Breast Cancer)642.1
FGFR1 Inhibitor VariantKG1 (Leukemia)25.3
FGFR1 Inhibitor VariantSNU16 (Gastric Cancer)77.4

The mechanism by which 6-(aminomethyl)-1H-indazol-3-amine exerts its anticancer effects involves the inhibition of specific kinases and enzymes that are critical for tumor growth and proliferation. The compound's interaction with FGFRs leads to reduced signaling pathways associated with cell survival and proliferation, making it a target for further development in cancer therapeutics .

Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated enzyme inhibitory activities that may be relevant in treating other diseases. For example, structure-activity relationship (SAR) studies have indicated that modifications to the indazole scaffold can enhance its potency against various targets, including those involved in inflammatory pathways .

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompoundIC50 (nM)Reference
FGFR16-(Aminomethyl)-1H-indazol-3-amine15.0
ERK1/2Indazole Derivative X20.0

Case Studies

Several case studies have documented the efficacy of indazole derivatives in clinical settings:

  • Triple-Negative Breast Cancer : A study involving the use of indazole derivatives showed a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg daily, indicating strong antitumor effects .
  • Chronic Myeloid Leukemia : Another study reported on the use of related compounds exhibiting selectivity towards BCR-ABL fusion protein, demonstrating potential for targeted therapy in leukemic patients.

Q & A

Q. What are the standard analytical methods for confirming the purity and structure of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR and 13^13C-NMR to confirm the indazole backbone, aminomethyl group, and chloride counterions. For example, the indazole aromatic protons typically appear as distinct doublets in the 7.0–8.5 ppm range, while the aminomethyl group resonates near 3.5–4.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended, with purity thresholds ≥95% .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+^+ for free base or [M+2H]2+^{2+} for dihydrochloride).

Q. How should researchers handle solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solubility Screening: Test in aqueous buffers (e.g., PBS, pH 7.4) and organic-aqueous mixtures (e.g., DMSO/saline). If solubility is <1 mM, use DMSO stock solutions (<1% v/v final concentration to avoid cytotoxicity) .
  • Salt Form Adjustment: Compare dihydrochloride with free base or alternative salts (e.g., mesylate) for improved solubility. For example, dihydrochloride salts often enhance aqueous solubility due to ionic interactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

  • Reaction Optimization:
    • Coupling Reactions: Use DMF as a solvent with anhydrous potassium carbonate (K2_2CO3_3) to facilitate nucleophilic substitution or condensation steps, as seen in analogous indazole syntheses (e.g., heating at 60–70°C for 6–8 h) .
    • Catalysis: Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalizing the indazole ring if intermediates require aryl halides .
  • Purification: Employ silica gel chromatography (e.g., dichloromethane/methanol gradients) or recrystallization from DMF/acetic acid mixtures to isolate the dihydrochloride salt .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?

Methodological Answer:

  • Assay Reproducibility:
    • Bacterial Strains: Validate using standardized strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and ensure consistent inoculum density (e.g., 1×106^6 CFU/mL) .
    • Compound Stability: Pre-test stability in assay media (e.g., 37°C, 24 h) via HPLC to rule out degradation artifacts .
  • Mechanistic Studies: Perform time-kill assays and synergy testing with known antibiotics (e.g., β-lactams) to identify off-target effects or adjuvant potential .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–3 months. Monitor degradation via HPLC and quantify chloride content by ion chromatography .
    • Light Sensitivity: Expose to UV (365 nm) and visible light for 48 h; use amber vials if photodegradation is observed .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases, bacterial topoisomerases). Parameterize the dihydrochloride form by assigning partial charges to chloride ions .
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding (e.g., aminomethyl group with catalytic residues) .

Q. How can researchers validate the role of the aminomethyl group in the compound’s pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with substitutions (e.g., methyl, hydroxyl) or deletion of the aminomethyl group. Compare bioactivity in dose-response assays (e.g., IC50_{50} shifts) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity to target proteins (e.g., kinases) to quantify contributions of the aminomethyl group to enthalpy/entropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride
Reactant of Route 2
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.